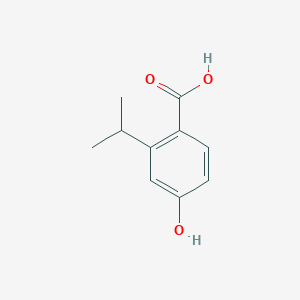

4-Hydroxy-2-isopropylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZFVXCYWARKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243289-51-1 | |

| Record name | 4-hydroxy-2-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2 Isopropylbenzoic Acid

Classical and Modern Synthetic Approaches

The synthesis of 4-Hydroxy-2-isopropylbenzoic acid can be approached through various classical and modern organic chemistry pathways. These routes involve the strategic construction of the benzene (B151609) ring with its specific substitution pattern, leveraging well-established reaction mechanisms.

Multi-step Organic Synthesis Pathways

Constructing the this compound molecule typically requires a multi-step synthetic sequence to ensure the correct placement of the carboxyl, hydroxyl, and isopropyl groups. libretexts.org A logical retrosynthetic analysis suggests that key precursors could include molecules like 3-isopropylphenol (B134271) or 2-isopropylphenol.

One plausible pathway begins with the carboxylation of an appropriate phenol (B47542). For instance, the Kolbe-Schmitt reaction, a method for synthesizing hydroxybenzoic acids, could be adapted. Starting with 3-isopropylphenol, treatment with sodium hydroxide (B78521) and then carbon dioxide under pressure and heat would introduce the carboxyl group. The directing effects of the phenoxide and isopropyl groups would influence the position of carboxylation.

Another potential route involves the functionalization of a pre-existing benzoic acid derivative. For example, starting with 2-isopropylbenzoic acid, one could attempt to introduce the hydroxyl group at the 4-position. ambeed.com However, the carboxyl group is a meta-director and the isopropyl group is an ortho-para director, making direct and selective hydroxylation at the desired position challenging without the use of advanced catalytic systems or protecting group strategies.

A third approach could start from a more readily available precursor like p-cresol (B1678582) (4-methylphenol). The synthesis could proceed as follows:

Isopropylation: Friedel-Crafts alkylation of p-cresol with an isopropylating agent (e.g., 2-chloropropane (B107684) or propene) in the presence of a Lewis acid catalyst. The strongly activating hydroxyl group directs the incoming isopropyl group to the ortho position (position 2).

Oxidation: The methyl group at position 4 is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid. fiveable.mesolubilityofthings.com This step transforms the 2-isopropyl-4-methylphenol (B1581577) intermediate into the final product, this compound.

Functional Group Interconversions for the Benzoic Acid Core

Functional group interconversion is a cornerstone of multi-step synthesis, allowing for the transformation of one functional group into another. fiveable.mescribd.com In the context of synthesizing this compound, several interconversions are critical.

Oxidation of Alkyl Groups: A common method to form the benzoic acid moiety is the oxidation of a benzylic alkyl group. fiveable.me For instance, a methyl group ortho to the isopropyl group and para to a hydroxyl group can be selectively oxidized to a carboxylic acid. fiveable.mesolubilityofthings.com

Hydrolysis of Nitriles: An alternative route to the carboxylic acid involves the introduction of a nitrile (–CN) group, which can then be hydrolyzed under acidic or basic conditions. The nitrile can be introduced via nucleophilic substitution of a halide or through the Sandmeyer reaction on a corresponding aniline.

Carboxylation of Grignard Reagents: If a bromo- or iodo-substituted precursor is available, it can be converted into a Grignard reagent, which then reacts with carbon dioxide to yield the carboxylic acid after an acidic workup.

The hydroxyl and isopropyl groups themselves can be the products of interconversions. For example, an amino group can be converted to a hydroxyl group via diazotization followed by heating in water.

Strategies for Introducing Isopropyl and Hydroxyl Substituents

The regioselective introduction of the isopropyl and hydroxyl groups onto the benzene ring is the most critical challenge in the synthesis of this compound.

Introduction of the Isopropyl Group: The isopropyl group is typically introduced via a Friedel-Crafts alkylation reaction. This involves reacting the aromatic ring with an isopropyl halide (e.g., 2-chloropropane) or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The existing substituents on the ring dictate the position of alkylation. An activating, ortho-, para-directing group like a hydroxyl or methoxy (B1213986) group would be ideal to direct the isopropylation to the desired position.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through several methods:

From an Aniline: An amino group can be positioned on the ring and then converted to a hydroxyl group via a diazonium salt intermediate.

Electrophilic Hydroxylation: Direct hydroxylation of the aromatic ring is possible but often lacks selectivity and can lead to over-oxidation.

Nucleophilic Aromatic Substitution: If a suitable leaving group (like a halogen) is present at the target position and the ring is sufficiently activated towards nucleophilic attack, it can be displaced by a hydroxide or alkoxide group.

Baeyer-Villiger Oxidation: This reaction can be used to convert an aromatic ketone to an ester, which can then be hydrolyzed to a phenol (hydroxyl group).

Comparative Analysis of Synthetic Routes

Different synthetic strategies offer trade-offs in terms of yield, selectivity, cost, and environmental impact. A comparative analysis of hypothetical routes highlights these differences.

Interactive Table: Comparison of Synthetic Routes to this compound

| Feature | Route A: Carboxylation of 3-Isopropylphenol | Route B: Isopropylation/Oxidation of p-Cresol | Route C: Hydroxylation of 2-Isopropylbenzoic Acid |

| Starting Material | 3-Isopropylphenol | p-Cresol (4-methylphenol) | 2-Isopropylbenzoic Acid |

| Key Reactions | Kolbe-Schmitt Carboxylation | Friedel-Crafts Alkylation, Benzylic Oxidation | Electrophilic Aromatic Hydroxylation |

| Feasibility | Moderate | High | Low |

| Selectivity Control | Moderate; may produce isomeric products. | Good; the -OH group strongly directs ortho. | Poor; competing directing effects of -COOH (meta) and -iPr (ortho, para) lead to mixtures. |

| Typical Yield | Moderate | Moderate to High | Low |

| Advantages | Potentially shorter route. | Good regiochemical control from the start. | Uses a readily available benzoic acid derivative. |

| Disadvantages | Requires high pressure/temperature; isomer separation may be needed. | Requires a strong, often harsh, oxidizing agent. | Poor selectivity is a major drawback. |

Advanced Methodologies in Synthesis

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic methodologies are being employed.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgrasayanjournal.co.in By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased yields, and improved product purity. researchgate.net This technique is considered an important approach toward green chemistry due to its efficiency and reduced energy consumption. ajrconline.org

While specific literature on the microwave-assisted synthesis of this compound is not prominent, the application of this technology to similar transformations is well-documented. For instance, the synthesis of various benzoic acid derivatives and other substituted phenols has been successfully accelerated using microwave heating. rasayanjournal.co.inresearchgate.net Hydrolysis of amides to form benzoic acids, which conventionally takes an hour, can be completed in as little as 7 minutes under microwave conditions. rasayanjournal.co.in

A study on the synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate demonstrated a significant rate enhancement. semanticscholar.org One key step, which required 10 hours of conventional heating to achieve a 75.6% yield, was completed in just 25 minutes with an 87.1% yield using microwave irradiation. semanticscholar.org These findings strongly suggest that key steps in the synthesis of this compound, such as Friedel-Crafts alkylation, oxidation, or hydrolysis, could be significantly optimized through the application of microwave technology. semanticscholar.orgredalyc.org

Interactive Table: Conventional vs. Microwave-Assisted Synthesis (Representative Example)

| Parameter | Conventional Heating | Microwave-Assisted Heating | Source |

| Reaction Time | 10 hours | 25 minutes | semanticscholar.org |

| Product Yield | 75.6% | 87.1% | semanticscholar.org |

| Energy Input | High (prolonged heating) | Low (short irradiation time) | ajrconline.orgresearchgate.net |

| Process Control | Standard | Precise temperature and pressure control | semanticscholar.org |

Green Chemistry Principles in this compound Synthesis

The pursuit of environmentally benign chemical processes has led to the exploration of green chemistry principles in the synthesis of valuable compounds like this compound. These approaches aim to minimize or eliminate the use and generation of hazardous substances, offering sustainable alternatives to traditional synthetic routes.

One notable green approach involves the use of biocatalysis. For instance, the synthesis of 4-hydroxybenzoic acid (4HBA), a related compound, has been achieved with high yields (85-99%) from renewable feedstocks like L-tyrosine using a whole-cell biocatalyst system in Escherichia coli. nih.govresearchgate.net This method operates under mild conditions, avoiding the high temperatures, pressures, and toxic catalysts associated with conventional methods like the Kolbe-Schmitt reaction. nih.gov The enzymatic cascade, which is coenzyme-A (CoA) free, demonstrates a sustainable pathway for producing hydroxybenzoic acids. nih.govresearchgate.net

Solvent-free and grinding techniques also represent key green chemistry strategies. The Claisen-Schmidt reaction, used for synthesizing chalcones, has been successfully performed using a grinding technique at room temperature, which simplifies the process and reduces the need for solvents. uns.ac.id Similarly, the synthesis of other compounds has been achieved with high yields using grinding methods with solid supports, highlighting a more environmentally friendly and atom-efficient approach compared to conventional methods that often require refluxing in solvents like ethanol. wjpmr.com These examples underscore the potential for developing greener synthetic routes for this compound by adapting similar principles.

Catalytic Transformations for Enhanced Efficiency

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical transformations leading to this compound and its precursors. Various catalytic systems, including Lewis acids, Brønsted-Lowry acids, and metal catalysts, have been employed to facilitate key synthetic steps.

For instance, in reactions analogous to the synthesis of related benzoic acid derivatives, Lewis acids like aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are commonly used as catalysts. google.comlumenlearning.com These catalysts are instrumental in activating electrophiles in reactions such as Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org In some cases, using a catalyst in amounts of 1 to 3 mole times relative to the reactant can significantly shorten reaction times. google.com

The reductive etherification of hydroxybenzaldehydes, a related transformation, can be efficiently catalyzed by zirconium and hafnium complexes in isopropanol, which acts as both a green solvent and a reagent. osti.gov These catalysts have demonstrated high durability and selectivity, operating at temperatures between 100-160°C for extended periods without significant loss of activity. osti.gov

Furthermore, the synthesis of 4-hydroxy-2-methylbenzoic acid, a structurally similar compound, has been achieved through a two-step process involving a Kolbe-Schmitt reaction followed by dealkylation. google.com This process can be catalyzed by sulfonic acids or Lewis acids and is notable for proceeding under milder conditions than the traditional high-pressure, high-temperature Kolbe-Schmitt reaction, making it more suitable for industrial production. google.com

Derivatization and Chemical Reactivity Studies

The chemical structure of this compound, featuring a carboxylic acid, a hydroxyl group, and an isopropyl group on an aromatic ring, allows for a diverse range of chemical transformations. These reactions are crucial for creating a wide array of derivatives with potential applications in various fields.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is readily converted into esters and amides. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For example, the synthesis of methyl 4-hydroxy-3-methoxybenzoate is accomplished by reacting 3-methoxy-4-hydroxybenzoic acid with methanol (B129727) and thionyl chloride. mdpi.com Similarly, transesterification reactions, where a short-chain ester of 4-hydroxybenzoic acid is reacted with a long-chain alcohol in the presence of a metal catalyst, can produce long-chain esters. google.com

Amidation reactions would proceed by first activating the carboxylic acid, for instance by converting it to an acid chloride, followed by reaction with an amine. These derivatizations are fundamental in modifying the compound's properties for various applications.

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The existing substituents—the hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and carboxylic acid (-COOH) groups—direct the position of the incoming electrophile. Both the hydroxyl and isopropyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring, typically using a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.comwikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. lumenlearning.comwikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

The interplay of the directing effects of the existing substituents will determine the regioselectivity of these reactions.

Oxidation and Reduction Processes

The functional groups of this compound can undergo both oxidation and reduction. The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation, whereas milder agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. youtube.com

The aromatic ring itself can be subjected to oxidation, potentially leading to ring-opening or the formation of quinone-like structures, although this often requires harsh conditions. The isopropyl group could also be oxidized at the benzylic position under certain conditions. The study of these redox processes is crucial for understanding the compound's stability and for synthesizing new derivatives.

Formation of Advanced Derivatives (e.g., sulfurated derivatives, oxygenated modifications)

Further derivatization of this compound can lead to more complex and advanced molecules.

Sulfurated Derivatives: Chlorosulfonation is a key reaction for introducing sulfur-containing functional groups. Reacting the parent compound with chlorosulfonic acid can introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. This highly reactive intermediate can then be converted into a variety of sulfonamides and other sulfur-containing derivatives.

Oxygenated Modifications: The hydroxyl group can be alkylated to form ethers. For example, the synthesis of bosutinib (B1684425) starts with the alkylation of a hydroxybenzoic acid derivative with 1-bromo-3-chloropropane. mdpi.com Additionally, enzymatic oxidation, for instance using cytochrome P450 enzymes, can introduce additional hydroxyl groups onto the aromatic ring, a process that has been studied for para-substituted benzoic acids.

These advanced derivatization strategies significantly expand the chemical space accessible from this compound, enabling the creation of novel compounds with tailored properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 2 Isopropylbenzoic Acid

Infrared (IR) Spectroscopy for Functional Group Identification

Analysis of Isopropyl Group Signature Frequencies

While spectroscopic data for structurally related compounds such as 4-hydroxybenzoic acid and 4-isopropylbenzoic acid are readily available, these are not sufficient to accurately describe the specific spectroscopic characteristics of 4-Hydroxy-2-isopropylbenzoic acid. The unique substitution pattern of the target molecule, with both a hydroxyl and an isopropyl group on the benzoic acid ring, is expected to significantly influence the chemical shifts and coupling constants in its NMR spectra, as well as the vibrational frequencies in its IR spectrum.

Without access to experimental data from the synthesis and characterization of this compound, any attempt to generate the requested detailed scientific article would be speculative and not based on factual, verifiable information. Therefore, the advanced spectroscopic characterization and structural elucidation of this specific compound cannot be completed at this time. Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the necessary data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of its elemental composition with a high degree of confidence. The molecular formula of this compound is C₁₀H₁₂O₃.

The theoretical monoisotopic mass of this compound can be calculated as follows:

10 Carbon atoms × 12.000000 u = 120.000000 u

12 Hydrogen atoms × 1.007825 u = 12.093900 u

3 Oxygen atoms × 15.994915 u = 47.984745 u

Total Exact Mass = 180.078645 u

An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this exact mass, confirming the elemental formula.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (typically the molecular ion) to generate product ions. The resulting fragmentation pattern provides detailed structural information. For this compound, key fragmentation pathways can be predicted based on its functional groups.

A common fragmentation pathway for benzoic acids involves the loss of water (H₂O) and carbon monoxide (CO). In the case of this compound, the loss of the isopropyl group is also a likely fragmentation route. Studies on the fragmentation of hydroxybenzoic acid isomers have shown a characteristic transition from m/z 137 to 93, corresponding to the loss of carbon dioxide (CO₂) from the deprotonated molecule. vu.edu.au

Predicted Fragmentation Data for this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment |

| 180 ([M]⁺) | [M-CH₃]⁺ | CH₃ (from isopropyl group) | 165 |

| 180 ([M]⁺) | [M-H₂O]⁺ | H₂O | 162 |

| 180 ([M]⁺) | [M-C₃H₇]⁺ | C₃H₇ (isopropyl group) | 137 |

| 180 ([M]⁺) | [M-COOH]⁺ | COOH | 135 |

| 179 ([M-H]⁻) | [M-H-CO₂]⁻ | CO₂ | 135 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The absorption maxima (λmax) are characteristic of the chromophores within the molecule. The chromophore in this compound is the substituted benzene (B151609) ring.

The electronic spectrum of benzoic acid and its derivatives is characterized by two main absorption bands in the UV region, which arise from π → π* transitions. For p-hydroxybenzoic acid, these bands are typically observed around 250-280 nm. researchgate.netrsc.org The presence of an alkyl group, such as isopropyl, is expected to cause a small bathochromic (red) shift in these absorption bands. The hydroxyl and carboxyl groups, being an activating and a deactivating group respectively, also influence the position and intensity of the absorption maxima.

Predicted UV-Vis Absorption Data for this compound in a Neutral Solvent:

| Transition | Predicted λmax (nm) |

| π → π* (Primary Band) | ~255-265 |

| π → π* (Secondary Band) | ~275-285 |

The exact position of these maxima can be influenced by the solvent polarity and the pH of the solution, which affects the ionization state of the carboxylic acid and phenolic hydroxyl groups. rsc.org

Computational Spectroscopy and Predicted Spectral Data

In the absence of experimental data, computational methods serve as powerful tools for predicting spectroscopic properties. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can be used to model and predict various spectra with reasonable accuracy.

For this compound, DFT calculations could be employed to:

Optimize the ground-state geometry.

Predict vibrational frequencies (IR and Raman spectra).

Calculate NMR chemical shifts.

Simulate the electronic absorption spectrum using Time-Dependent DFT (TD-DFT). nih.gov

These computational approaches allow for the theoretical investigation of the molecule's properties and can aid in the interpretation of experimental spectra. For instance, TD-DFT calculations can provide insights into the nature of the electronic transitions observed in the UV-Vis spectrum, correlating them with specific molecular orbitals. nih.gov More recent developments have also explored the use of machine learning algorithms to predict UV-Vis spectra directly from molecular structures, offering a potentially faster alternative to quantum chemical calculations. nih.gov

Biological Activity and Molecular Mechanisms of 4 Hydroxy 2 Isopropylbenzoic Acid in Vitro & in Silico Investigations

Enzyme Inhibition and Modulation Studies

The modulatory effects of 4-Hydroxy-2-isopropylbenzoic acid and its structural analogs on various enzymes have been a subject of scientific inquiry, particularly concerning their potential as inhibitors.

Inhibition Kinetics and Binding Mechanisms (e.g., competitive, uncompetitive inhibition)

While direct studies on the inhibition kinetics of this compound are limited, research on structurally similar compounds provides valuable insights. For instance, a closely related aldehyde, 2-hydroxy-4-isopropylbenzaldehyde, has been identified as a potent partial inhibitor of mushroom tyrosinase. sigmaaldrich.comnih.gov Kinetic analysis of this analog using Dixon plots revealed a mixed-type inhibition mechanism. sigmaaldrich.comnih.gov This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This suggests that this compound may also exhibit complex inhibitory patterns, affecting both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km). The inhibition by 2-hydroxy-4-isopropylbenzaldehyde is thought to arise partially from its capacity to form a Schiff base with a primary amino group within the enzyme. sigmaaldrich.comnih.gov

Target Identification and Characterization (e.g., mushroom tyrosinase, cytochrome P450 enzymes)

The primary enzymatic target identified for analogs of this compound is mushroom tyrosinase. sigmaaldrich.comnih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin. The aldehyde analog, 2-hydroxy-4-isopropylbenzaldehyde, demonstrated significant inhibitory activity against the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by this enzyme, with a half-maximal inhibitory concentration (IC50) of 2.3 microM. sigmaaldrich.comnih.gov

The interaction of benzoic acid derivatives with cytochrome P450 (CYP450) enzymes is another area of interest. nih.govnih.gov These enzymes are crucial for the metabolism of a wide array of compounds. Inhibition of CYP450 can be reversible (competitive or non-competitive) or irreversible (mechanism-based). nih.govnih.gov Irreversible inhibition often involves the metabolic activation of a compound by CYP450 into a reactive metabolite that then inactivates the enzyme. nih.gov While specific studies on this compound's effect on CYP450 are not extensively documented, the potential for such interactions exists given its chemical structure.

Computational Modeling of Enzyme-Ligand Interactions (Molecular Docking, MD Simulations)

In silico methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between small molecules and their protein targets. Molecular docking studies have been conducted on various benzoic acid derivatives to predict their binding affinity and interactions with the active sites of enzymes. nih.gov For example, such studies have been used to investigate the potential of benzoic acid derivatives as inhibitors of the SARS-CoV-2 main protease. nih.gov These computational approaches can elucidate the specific amino acid residues involved in binding and help to understand the molecular basis of inhibition. Although specific molecular docking studies for this compound with tyrosinase or cytochrome P450 are not widely published, the methodology is well-suited to explore these interactions and could provide detailed insights into its binding mode and inhibitory potential.

Antimicrobial Activity (In Vitro Models)

Derivatives of 4-hydroxybenzoic acid have long been recognized for their antimicrobial properties. globalresearchonline.net The lipophilicity of these compounds is a significant factor influencing their antimicrobial efficacy. globalresearchonline.net

Antibacterial Spectrum and Minimum Inhibitory Concentrations

4-Hydroxybenzoic acid, isolated from natural sources like rice hull, has demonstrated activity against a range of bacteria. nih.gov It is effective against most Gram-positive bacteria and some Gram-negative bacteria. nih.gov Studies have shown that esters of 4-hydroxybenzoic acid, known as parabens, also possess broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa. globalresearchonline.net The antimicrobial effect generally increases with the length of the alkyl chain, which enhances the compound's ability to cross the microbial cell wall. globalresearchonline.net This suggests that the isopropyl group in this compound could contribute favorably to its antibacterial potential.

A study on various hydroxybenzoic acids determined the minimum inhibitory concentrations (MIC) for 4-hydroxybenzoic acid to be in the range of 36.00-72.00 mg/ml against a panel of microorganisms. dergipark.org.tr

Table 1: Antibacterial Activity of 4-Hydroxybenzoic Acid

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 9.00 - 16.00 | 36.00 - 72.00 |

| Escherichia coli | 9.00 - 16.00 | 36.00 - 72.00 |

| Salmonella typhi | 9.00 - 16.00 | 36.00 - 72.00 |

| Pseudomonas aeruginosa | 9.00 - 16.00 | 36.00 - 72.00 |

Data based on studies of 4-hydroxybenzoic acid and its derivatives. dergipark.org.tr

Antifungal Efficacy against Specific Pathogens

The antifungal properties of 4-hydroxybenzoic acid and its derivatives have been well-documented. globalresearchonline.net They are effective against a variety of fungi, including Aspergillus niger, Rhizopus nigricans, Chaetomium globosum, and Candida albicans. globalresearchonline.net Recent research has highlighted the efficacy of derivatives of 4-hydroxybenzoic acid against phytopathogenic fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor. mdpi.com In particular, derivatives with an isopropyl substituent have shown notable antifungal activity. mdpi.com

Furthermore, a new derivative of p-hydroxybenzoic acid isolated from an endophytic fungus demonstrated potent antifungal activity against Colletotrichum gloeosporioides, Alternaria alternata, and Alteranria brassicae with a MIC value of 31.2 μg/ml. nih.gov p-Hydroxybenzoic acid itself has been shown to inhibit the growth of the aflatoxin-producing fungus Aspergillus flavus. nih.gov

Table 2: Antifungal Spectrum of 4-Hydroxybenzoic Acid Derivatives

| Fungal Pathogen | Activity Noted |

|---|---|

| Aspergillus niger | Yes |

| Rhizopus nigricans | Yes |

| Chaetomium globosum | Yes |

| Candida albicans | Yes |

| Botrytis cinerea | Yes |

| Sclerotinia sclerotiorum | Yes |

| Cerrena unicolor | Yes |

| Colletotrichum gloeosporioides | Yes |

| Alternaria alternata | Yes |

| Aspergillus flavus | Yes |

Data compiled from studies on 4-hydroxybenzoic acid and its various derivatives. globalresearchonline.netmdpi.comnih.govnih.gov

Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

The antimicrobial effects of hydroxybenzoic acid derivatives have been well-documented against a range of microorganisms. globalresearchonline.netnih.govresearchgate.net While direct studies on the precise antimicrobial mechanisms of this compound are limited, the actions of related phenolic and hydroxy acids provide a strong basis for its potential modes of action, primarily centered on membrane disruption and enzyme inhibition.

Antimicrobial peptides and other small molecules often exert their effects by compromising the bacterial membrane, leading to cell lysis and death. nih.gov The molecular structure of this compound, featuring both a hydrophilic carboxylic acid group and a lipophilic isopropyl-benzene component, gives it an amphipathic character. This structure is conducive to interacting with and disrupting the lipid bilayer of bacterial membranes. nih.govmdpi.com Studies on similar compounds, such as 2-hydroxyisocaproic acid (HICA), have shown that they act by penetrating the bacterial cell membrane, causing depolarization, rupture, and subsequent leakage of cellular contents, ultimately leading to cell death. plos.org It is plausible that this compound shares this mechanism of inducing membrane damage. mdpi.comresearchgate.net

Another primary mechanism for antimicrobial action is the inhibition of essential microbial enzymes. scielo.br Phenolic compounds are known to interfere with various cellular processes by binding to and inactivating proteins. This can include enzymes involved in cell wall synthesis, nucleic acid replication, or metabolic pathways. For instance, derivatives of 4-hydroxycoumarin (B602359) have been shown to inhibit bacterial enzymes, contributing to their antimicrobial profile. scielo.br Similarly, some benzoic acid derivatives have demonstrated inhibitory activity against microbial enzymes, suggesting that enzyme inhibition is a likely component of this compound's antimicrobial strategy. globalresearchonline.net

Anti-Inflammatory Research Mechanisms (In Vitro Models)

While 4-hydroxybenzoic acid is reported to possess anti-inflammatory effects globalresearchonline.net, detailed mechanistic studies specifically for the 2-isopropyl derivative are not extensively available. However, research on analogous phenolic compounds provides insight into the likely pathways it may influence.

Modulation of Inflammatory Pathways (e.g., STAT3, NF-κB)

The transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) are central regulators of the inflammatory response. They control the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov The inhibition of these pathways is a key target for anti-inflammatory drugs.

Research on other polyphenols demonstrates a clear link to these pathways. For example, the plant polyphenol kaempferol (B1673270) has been shown to attenuate IL-6-induced COX-2 expression in macrophages by deactivating and preventing the nuclear localization of both STAT3 and NF-κB. nih.gov Similarly, vanillic acid (4-hydroxy-3-methoxybenzoic acid), a compound structurally related to this compound, is known to inhibit inflammatory mediators by suppressing the NF-κB pathway. nih.gov These findings suggest that a probable anti-inflammatory mechanism for this compound involves the modulation of the STAT3 and NF-κB signaling cascades, thereby reducing the expression of inflammatory mediators.

Cytokine Production Modulation in Cell Culture Systems

Cytokines are signaling proteins that orchestrate the inflammatory response. The modulation of their production is a key indicator of anti-inflammatory activity. In vitro studies using cell culture systems, such as macrophages or peripheral blood mononuclear cells, are standard models to assess these effects. These cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Antioxidant and Free Radical Scavenging Properties (In Vitro Assays)

Phenolic acids are renowned for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms, scavenge free radicals, and chelate metal ions. researchgate.net The antioxidant capacity of this compound can be evaluated through various established in vitro assays. nih.gov

These assays typically measure the compound's ability to reduce an oxidant or scavenge a specific radical, with the activity often compared to a standard antioxidant like Trolox or Gallic acid. nih.govnih.gov The results are commonly expressed as an IC50 value (the concentration required to inhibit 50% of the radical activity).

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle | Measured Outcome |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. nih.gov | Decrease in absorbance at ~517 nm as the violet DPPH solution is decolorized. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant. mdpi.com | Decrease in absorbance at a specific wavelength (e.g., 734 nm). |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of the antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. nih.gov | Formation of a blue-colored ferrous-TPTZ complex, measured by an increase in absorbance at ~593 nm. |

| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay | Based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by antioxidants. researchgate.net | Increase in absorbance as the colored Cu(I) complex is formed. |

| Hydroxyl Radical Scavenging Assay | Assesses the ability of a compound to scavenge highly reactive hydroxyl radicals (•OH), often generated by a Fenton reaction. nih.gov | Inhibition of the degradation of a detector molecule (e.g., deoxyribose) is measured. |

Studies on various hydroxybenzoic acids have demonstrated significant activity in these assays, confirming their role as potent antioxidants. researchgate.net The specific positioning of the hydroxyl and isopropyl groups on the benzene (B151609) ring of this compound is expected to influence its radical scavenging efficacy.

Protein Binding and Interaction Studies (In Vitro)

The interaction of small molecules with plasma proteins is a critical determinant of their bioavailability, distribution, and efficacy. Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in transporting a wide variety of endogenous and exogenous substances, including drugs. nih.govnih.gov

Binding Affinity to Serum Albumins (e.g., Human Serum Albumin)

The binding of 4-hydroxybenzoic acid (4-HBA), the parent compound of this compound, to Human Serum Albumin has been investigated using techniques like fluorescence spectroscopy. nih.govnih.gov These studies reveal that 4-HBA can bind to HSA and quench its intrinsic fluorescence, which primarily arises from tryptophan residues like Trp-214 located within a major binding site. nih.govnih.gov

The analysis of this fluorescence quenching allows for the determination of key binding parameters. Studies indicate that the interaction between 4-HBA and HSA likely occurs via a static quenching mechanism, where a non-fluorescent ground-state complex is formed. nih.gov The binding is primarily driven by hydrogen bonds and van der Waals forces. nih.govnih.gov

Table 2: Binding Parameters for 4-Hydroxybenzoic Acid (4-HBA) with Human Serum Albumin (HSA)

| Parameter | Description | Reported Value (for 4-HBA) | Reference |

|---|---|---|---|

| Binding Constant (Kb) | Represents the strength of the binding affinity between the ligand and the protein. | Decreases with increasing temperature (e.g., from ~10⁴ M⁻¹ at 298K). | nih.gov |

| Number of Binding Sites (n) | Indicates the stoichiometry of the binding, i.e., how many ligand molecules bind to one protein molecule. | Approximately 1. | nih.gov |

| Thermodynamic Parameters | Provide insight into the forces driving the binding interaction (e.g., ΔG, ΔH, ΔS). | Suggest a spontaneous interaction driven by hydrogen bonds and van der Waals forces. | nih.govnih.gov |

These findings for 4-HBA provide a strong predictive framework for the interaction of this compound with HSA. nih.gov The addition of the lipophilic isopropyl group would be expected to influence the binding affinity, potentially increasing hydrophobic interactions within the binding pocket of the albumin protein. nih.gov

Impact of Binding on Bioavailability and Distribution in Research Models

Similarly, there is a lack of specific research on the impact of plasma protein binding on the bioavailability and distribution of this compound in research models. Studies on other phenolic compounds, like 4-hydroxybenzoic acid, have shown that binding to serum albumin can significantly influence their distribution and availability in the body. For instance, investigations into 4-hydroxybenzoic acid have explored its interaction with human serum albumin (HSA), revealing details about binding constants and thermodynamic parameters. nih.govtypology.comhmdb.ca However, no such data has been published for this compound.

The bioavailability of a compound is influenced by various factors, including its absorption, metabolism, and distribution, which are all affected by protein binding. Without experimental or computational data for this compound, any discussion on its bioavailability and distribution would be purely speculative.

Further research, including in vitro binding assays with plasma proteins and in silico modeling, is required to elucidate the biological activity and pharmacokinetic profile of this compound.

Metabolic Fate and Biotransformation Studies of 4 Hydroxy 2 Isopropylbenzoic Acid

Mammalian Metabolism and Excretion Pathways (In Vitro and Animal Models)

The metabolism of 4-hydroxy-2-isopropylbenzoic acid in mammals involves a series of biotransformation reactions, primarily categorized into Phase I and Phase II reactions. These processes are crucial for the detoxification and subsequent excretion of the compound from the body. In vivo and in vitro studies, particularly using rat models, have elucidated the primary metabolic pathways. nih.gov

Cytochrome P450-Mediated Hydroxylation and Desaturation

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, play a pivotal role in the Phase I metabolism of a wide array of xenobiotics, including aromatic compounds. gsartor.orgnih.govresearchgate.net For alkyl-substituted benzoic acids, CYP enzymes catalyze hydroxylation and desaturation reactions. nih.gov

In the case of compounds structurally related to this compound, such as 4-isopropylbenzoic acid, the bacterial CYP enzyme CYP199A4 has been shown to catalyze both hydroxylation at the α-carbon of the isopropyl group and desaturation to form an alkene. nih.gov This suggests that a primary metabolic step for this compound in mammalian systems could be the hydroxylation of the isopropyl group. This process is initiated by the abstraction of a hydrogen atom from the C-H bond by the reactive ferryl species within the P450 active site, followed by a radical rebound mechanism to form the alcohol. nih.govnih.gov

The regioselectivity of hydroxylation is influenced by the steric constraints imposed by the enzyme's active site, which can favor oxidation at a specific position on the alkyl chain. nih.gov While ω-hydroxylation (at the terminal methyl group) is thermodynamically less favored than hydroxylation at the adjacent carbon, the protein structure can enforce this outcome. nih.gov Studies on similar substrates have shown that both hydroxylation and desaturation can occur, with the ratio of products depending on the specific CYP isoform and the substrate's orientation within the active site. nih.gov

Conjugation Reactions (e.g., glucuronidation, sulfation)

Following Phase I metabolism, or for the parent compound directly, Phase II conjugation reactions facilitate the excretion of this compound. The most common conjugation pathways for compounds containing hydroxyl and carboxylic acid functional groups are glucuronidation and sulfation. nih.gov

Glucuronidation involves the addition of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the compound, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This process can occur at both the phenolic hydroxyl group and the carboxylic acid group of this compound, forming ether and ester glucuronides, respectively. The formation of glucuronide conjugates significantly increases the water solubility of the compound, aiding its renal and biliary clearance. Studies on structurally similar N-hydroxy arylamines have demonstrated that glucuronidation is a critical metabolic step. nih.gov

Sulfation, another major conjugation pathway, involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, catalyzed by sulfotransferases (SULTs). This also results in a more water-soluble metabolite that is readily excreted.

Identification of Metabolites in Biological Systems

Metabolite identification studies, primarily using techniques like ultra-high performance liquid chromatography combined with mass spectrometry (UHPLC-MS), are essential for characterizing the biotransformation of xenobiotics. nih.gov In studies of analogous compounds, such as 2-(2-hydroxypropanamido) benzoic acid in rats, a variety of metabolites have been identified in plasma, urine, feces, and bile. nih.gov These include products of hydroxylation, as well as glucuronide and glycine (B1666218) conjugates. nih.gov

For this compound, it is anticipated that the major metabolites would include hydroxylated derivatives of the isopropyl group and their corresponding glucuronide and sulfate (B86663) conjugates. Additionally, direct glucuronidation of the phenolic hydroxyl group and ester glucuronidation of the carboxylic acid are expected. The table below summarizes the potential metabolites based on known metabolic pathways for similar compounds.

| Metabolite | Metabolic Pathway | Description |

|---|---|---|

| 4-Hydroxy-2-(1-hydroxyisopropyl)benzoic acid | Phase I: Hydroxylation | Product of cytochrome P450-mediated oxidation at the tertiary carbon of the isopropyl group. |

| 4-Hydroxy-2-(2-hydroxyisopropyl)benzoic acid | Phase I: Hydroxylation | Product of cytochrome P450-mediated oxidation at one of the methyl carbons of the isopropyl group. |

| 4-Hydroxy-2-isopropenylbenzoic acid | Phase I: Desaturation | Product of cytochrome P450-mediated desaturation of the isopropyl group. |

| This compound glucuronide (ether) | Phase II: Glucuronidation | Glucuronic acid conjugated to the phenolic hydroxyl group. |

| This compound glucuronide (ester) | Phase II: Glucuronidation | Glucuronic acid conjugated to the carboxylic acid group. |

| Hydroxylated metabolite glucuronides | Phase I & II | Glucuronide conjugates of the hydroxylated metabolites. |

| This compound sulfate | Phase II: Sulfation | Sulfate conjugate of the phenolic hydroxyl group. |

Microbial Biodegradation and Environmental Fate

The environmental persistence of aromatic compounds like this compound is largely determined by their susceptibility to microbial degradation. Various bacterial strains, particularly from the genus Pseudomonas, are known to metabolize aromatic compounds, playing a crucial role in their removal from the environment. nih.govnih.gov

Degradation Pathways by Bacterial Strains (e.g., Pseudomonas species)

Bacteria have evolved diverse catabolic pathways to break down aromatic compounds, often utilizing them as a sole source of carbon and energy. nih.gov For 4-hydroxybenzoic acid and its derivatives, a common initial step in aerobic degradation is hydroxylation to form protocatechuate. nih.govnih.gov This is then followed by ring cleavage via either ortho- or meta-pathways. nih.gov

In some Pseudomonas species, the degradation of similar aromatic acids is initiated by a monooxygenase that hydroxylates the aromatic ring. nih.gov The resulting dihydroxybenzoic acid, such as protocatechuate, is a key intermediate that is funneled into central metabolic pathways. For example, Pseudarthrobacter phenanthrenivorans Sphe3 degrades 4-hydroxybenzoic acid by first hydroxylating it to protocatechuate, which is then cleaved. nih.gov Some Bacillus species are also known to degrade 4-hydroxybenzoate (B8730719) through different pathways, including conversion to gentisate. nih.gov

While specific pathways for this compound are not extensively detailed, it is plausible that bacteria would initially modify or remove the isopropyl group before proceeding with ring cleavage. Alternatively, the degradation could commence with hydroxylation of the aromatic ring, followed by cleavage of the resulting catechol-like intermediate.

Enzymes Involved in Microbial Catabolism (e.g., catechol-1,2-dioxygenase)

The central step in the aerobic microbial catabolism of many aromatic compounds is the enzymatic cleavage of the aromatic ring, which is catalyzed by dioxygenases. nveo.orgfrontiersin.org Catechol-1,2-dioxygenase is a key enzyme in the ortho-cleavage pathway. This enzyme contains a non-heme iron(III) center and catalyzes the intradiol cleavage of catechol to form cis,cis-muconic acid. nveo.orgnih.govresearchgate.net

In the context of this compound degradation, once the compound is converted to a catechol-type intermediate (e.g., a dihydroxy-isopropylbenzoic acid), a catechol-1,2-dioxygenase could catalyze the ring-opening reaction. The resulting muconic acid derivative would then be further metabolized through the β-ketoadipate pathway, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

The activity of catechol-1,2-dioxygenase has been characterized in various microorganisms, including Rhodococcus and Pseudomonas species. frontiersin.orgresearchgate.net These enzymes exhibit varying substrate specificities, and their expression is often induced by the presence of aromatic compounds. The table below lists key enzymes potentially involved in the microbial degradation of this compound.

| Enzyme | Function | Potential Role in Degradation Pathway |

|---|---|---|

| Aromatic Hydroxylase (Monooxygenase) | Adds a hydroxyl group to the aromatic ring. | Initial step to form a dihydroxybenzoic acid intermediate. |

| Catechol-1,2-dioxygenase | Catalyzes the ortho-cleavage of catechol intermediates. | Opens the aromatic ring to form a muconic acid derivative. nih.govresearchgate.net |

| Protocatechuate 3,4-dioxygenase | Catalyzes the ortho-cleavage of protocatechuate. | Ring cleavage if protocatechuate is an intermediate. nih.gov |

| Muconate Cycloisomerase | Converts muconic acid to muconolactone. | A subsequent step in the ortho-cleavage pathway. |

Gene Identification for Degradation Pathways

The identification of specific genes and the elucidation of their corresponding enzymatic pathways are fundamental to understanding the microbial degradation of aromatic compounds. In the context of this compound, a comprehensive review of available scientific literature reveals a notable absence of studies specifically identifying the genes or gene clusters responsible for its metabolic breakdown.

While extensive research has been conducted on the degradation pathways of structurally related compounds, such as 4-hydroxybenzoic acid, this body of work does not directly address the metabolic fate of the 2-isopropyl isomer. Therefore, specific information regarding the enzymes and genetic sequences involved in the biotransformation of this compound is not currently available. Further research is required to isolate and characterize the microorganisms capable of utilizing this compound and to identify the specific genetic determinants of its degradation pathway.

Emerging Research Applications in Chemical and Biological Sciences

Precursor in Organic Synthesis

Substituted hydroxybenzoic acids are valuable starting materials and intermediates in the synthesis of more complex chemical structures, including active pharmaceutical ingredients.

The structural backbone of 4-hydroxybenzoic acid is a recurring motif in the biosynthesis of numerous secondary metabolites. wikipedia.org In synthetic chemistry, it serves as a foundational precursor. For instance, isotopically labeled 4-hydroxybenzoic acids, such as 4-hydroxy[1-13C]benzoic acid, are synthesized as "tool compounds" to investigate biosynthetic pathways. orgsyn.org The presence of the hydroxyl and carboxylic acid groups allows for a wide range of chemical modifications, making it an ideal starting point for building more elaborate molecules. The introduction of an isopropyl group, as in 4-hydroxy-2-isopropylbenzoic acid, adds steric bulk and lipophilicity, which can be strategically utilized to influence the properties and reactivity of target molecules.

A prominent example of this chemical class's role in pharmaceuticals is the synthesis of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. researchgate.net Although this synthesis does not directly use this compound, it employs a closely related isomer and highlights a key synthetic strategy for this compound class. The process typically starts with a low-cost material, p-hydroxybenzoic acid. nih.govnih.gov

This starting material undergoes a Friedel-Crafts di-isopropylation reaction to form 4-hydroxy-3,5-diisopropylbenzoic acid . This specific intermediate is crucial because the carboxyl group at the para-position effectively blocks undesired alkylation at that site, leading to higher selectivity for the desired 2,6-disubstituted product. researchgate.netresearchgate.net The subsequent step is a decarboxylation of the intermediate, which removes the carboxylic acid group to yield the final product, Propofol. nih.govnih.gov

Modern synthetic approaches have optimized this process using continuous-flow chemistry, which enhances safety, reduces waste, and allows for scalable production. nih.govnih.gov This method has proven robust for producing the key di-isopropyl intermediate and the final Propofol product with high yield and purity. nih.gov

Table 1: Example of a Two-Step Continuous-Flow Synthesis of Propofol via a Related Acid Intermediate

| Step | Reaction | Starting Material | Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Di-isopropylation | 4-Hydroxybenzoic acid | 4-Hydroxy-3,5-diisopropylbenzoic acid | 85% | nih.govnih.gov |

| 2 | Decarboxylation | 4-Hydroxy-3,5-diisopropylbenzoic acid | Propofol (2,6-diisopropylphenol) | 87% | nih.govnih.gov |

Model Compound for Metabolic Pathway Elucidation

4-Hydroxybenzoic acid (4-HBA), the parent compound of this compound, is a central intermediate in the metabolism of various aromatic compounds by microorganisms and plants. wikipedia.orgmdpi.com It is widely used in research as a model compound to understand the biochemical pathways responsible for the degradation of these stable molecules. mdpi.comnih.gov

For example, studies on the bacterium Pseudarthrobacter phenanthrenivorans Sphe3 have detailed how it metabolizes 4-HBA. The bacterium first hydroxylates 4-HBA to form protocatechuate (PCA). mdpi.com This intermediate is then channeled into different cleavage pathways, demonstrating the metabolic versatility of the organism. mdpi.com The use of 4-HBA as a starting feedstock in metabolic engineering and synthetic biology has enabled the biosynthesis of a variety of value-added compounds, including resveratrol (B1683913), muconic acid, and gastrodin. nih.gov Given this precedent, this compound represents an interesting substrate for studying how alkyl substituents influence microbial degradation pathways and for exploring the potential biosynthesis of novel alkylated compounds.

Development of Biochemical Probes and Tool Compounds

A crucial aspect of studying metabolic and biosynthetic pathways is the ability to trace the flow of atoms from precursors to final products. For this purpose, chemists synthesize isotopically labeled versions of key intermediates, which serve as biochemical probes or "tool compounds." orgsyn.org

4-Hydroxybenzoic acid has been synthesized with Carbon-13 (¹³C) labels at specific positions on its aromatic ring. orgsyn.org When these labeled compounds are introduced into a biological system, such as a bacterial culture, the ¹³C isotope acts as a tracer. Researchers can then use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to detect the position of the label in downstream metabolites. This provides definitive evidence of the metabolic connections between the precursor and the products. orgsyn.org This approach is fundamental to elucidating complex biosynthetic routes. By extension, a labeled version of this compound could be synthesized and used as a specialized probe to investigate the metabolism of alkylated aromatic acids or to delineate the biosynthetic origins of natural products containing this structural moiety.

Applications in Materials Science and Polymer Chemistry (Academic Exploration)

The rigid structure of benzoic acid derivatives makes them attractive monomers for the synthesis of high-performance polymers. The parent compound, 4-hydroxybenzoic acid, is a key monomer used in the production of liquid crystalline polymers (LCPs). nih.gov A well-known example is Vectra, an LCP synthesized through the acidolysis of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. researchgate.net These polymers exhibit exceptional thermal stability and mechanical strength due to the ordered, rod-like structures of the polymer chains.

The introduction of substituents onto the 4-hydroxybenzoic acid monomer unit is an area of academic exploration for tuning the properties of these materials. The presence of a bulky isopropyl group at the 2-position, as in this compound, would be expected to disrupt the close packing of polymer chains. This could lead to LCPs with altered properties, such as lower melting points, increased solubility in organic solvents, or modified mechanical characteristics. Therefore, this compound serves as a potential candidate for academic research in polymer chemistry, aimed at creating novel materials with tailored functionalities. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-Hydroxy-2-isopropylbenzoic Acid

This compound, a derivative of benzoic acid, has been the subject of various scientific investigations to elucidate its chemical and biological properties. It belongs to the class of organic compounds known as hydroxybenzoic acid derivatives, characterized by a benzene (B151609) ring substituted with a carboxyl and a hydroxyl group. drugbank.com

Research has highlighted its role as a metabolite and its interactions with biological systems. For instance, studies have explored its binding affinity with proteins like human serum albumin (HSA), which is crucial for understanding its transport and distribution within the body. nih.govnih.gov The interaction is primarily driven by hydrogen bonds and van der Waals forces. nih.gov Furthermore, its potential as an inhibitor of enzymes such as acetylcholinesterase has been investigated, suggesting possible applications in neurodegenerative disease research. nih.gov The biological activities of 4-hydroxybenzoic acid and its derivatives are extensive, encompassing antimicrobial, antioxidant, and anti-inflammatory properties, among others. globalresearchonline.netresearchgate.net

Unexplored Research Avenues and Hypotheses

Despite the existing body of knowledge, several areas concerning this compound remain largely unexplored, presenting exciting opportunities for future scientific inquiry.

Investigation of Stereoselective Synthesis and Biological Impact of Enantiomers

Currently, detailed studies on the stereoselective synthesis of this compound are limited. The isopropyl group attached to the aromatic ring introduces a chiral center, meaning the compound can exist as two distinct enantiomers. The biological activity of many chiral molecules is often enantiomer-dependent. Therefore, developing methods for the selective synthesis of each enantiomer is a critical next step. Future research should focus on employing chiral catalysts or resolving racemic mixtures to isolate the individual enantiomers. Subsequently, a thorough investigation into the differential biological impacts of these enantiomers is warranted. This would involve comparing their binding affinities to target proteins, their enzymatic inhibition potencies, and their effects on cellular pathways. Such studies will provide a more nuanced understanding of the structure-activity relationship of this compound.

Advanced Mechanistic Studies of Enzyme-Substrate Interactions

While preliminary studies have suggested interactions with enzymes like acetylcholinesterase, the precise molecular mechanisms remain to be fully elucidated. nih.gov Advanced techniques such as X-ray crystallography of the enzyme-substrate complex could provide atomic-level insights into the binding mode of this compound within the active site. Computational methods, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, can complement experimental data by modeling the dynamic interactions and transition states. These studies will be instrumental in understanding the basis of its inhibitory activity and can guide the design of more potent and selective enzyme inhibitors.

Exploration of Novel Biological Activities in Emerging Disease Models (In Vitro)

The known biological activities of 4-hydroxybenzoic acid derivatives, such as antimicrobial and anti-inflammatory effects, suggest that this compound may have therapeutic potential in a variety of diseases. globalresearchonline.netresearchgate.net Future in vitro studies should explore its effects in emerging disease models. For example, its potential as an anticancer agent could be investigated in various cancer cell lines, building upon findings that some hydroxybenzoic acids exhibit anti-proliferative effects. nih.govnih.gov Additionally, its immunomodulatory properties could be explored in models of autoimmune diseases. Investigating its activity against a broader range of microbial pathogens, including drug-resistant strains, is also a promising research direction. nih.gov

Integration of Omics Technologies for Comprehensive Metabolic Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. Metabolomics can be employed to create a comprehensive profile of the metabolic changes that occur in cells or organisms upon exposure to the compound. nih.gov This can reveal the metabolic pathways it perturbs and identify its downstream metabolites. Transcriptomics and proteomics can further elucidate its mechanism of action by identifying changes in gene and protein expression, respectively. An integrated multi-omic approach would provide a systems-level view of the compound's biological impact, potentially uncovering novel targets and pathways. nih.gov

Significance for Fundamental Understanding in Chemical Biology

The study of this compound holds significant implications for the broader field of chemical biology. As a relatively simple molecule with demonstrable biological activity, it serves as an excellent model system for investigating fundamental principles of molecular recognition and enzyme inhibition. Elucidating the structure-activity relationships of this compound and its derivatives can provide valuable insights for the rational design of new therapeutic agents. Furthermore, understanding its metabolic fate and its impact on cellular networks contributes to our fundamental knowledge of how small molecules interact with complex biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.